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Abstract
This technical guide provides a comprehensive overview of the current understanding of the

interaction between Zinc Finger MYND-Type Containing 19 (ZMYND19) and the core

components of the microtubule cytoskeleton, tubulin and microtubules. ZMYND19 is a protein

implicated in various cellular processes, and its direct association with tubulin suggests a role

in modulating microtubule-dependent functions. This document summarizes the qualitative and

inferred quantitative aspects of this interaction, details relevant experimental methodologies,

and visualizes the associated cellular pathways. While direct quantitative binding affinity data

for the ZMYND19-tubulin interaction is not currently available in the public domain, this guide

presents the framework for such investigations based on established techniques.

Introduction
ZMYND19, also known as MIZIP, is a protein characterized by the presence of a MYND

(Myeloid, Nervy, and DEAF1) zinc finger domain.[1] This domain is known to mediate protein-

protein interactions.[2] Research has established a direct link between ZMYND19 and the

microtubule network, with the MYND domain facilitating a direct association with both α- and β-

tubulin.[3] This interaction does not appear to grossly alter the overall microtubule architecture

but is thought to be involved in the fine-tuned regulation of cytoskeletal dynamics.[3]
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The functional consequences of the ZMYND19-tubulin interaction are believed to be significant,

with implications in ciliogenesis, spermatogenesis, and brain development.[3] Furthermore,

ZMYND19 has been identified as a substrate of the C-terminal to LisH (CTLH) E3 ubiquitin

ligase complex and plays a role in the negative regulation of the mTORC1 signaling pathway at

the lysosomal membrane.[1][4][5][6][7] This places ZMYND19 at a crossroads of cytoskeletal

regulation and pivotal cellular signaling cascades.

This guide aims to consolidate the existing knowledge on the ZMYND19-tubulin/microtubule

interaction, providing researchers and drug development professionals with a detailed resource

to inform future studies and therapeutic strategies.

Quantitative Data on ZMYND19-Tubulin Interaction
As of the latest literature review, specific quantitative data for the binding affinity (dissociation

constant, Kd) between ZMYND19 and tubulin or microtubules has not been published. The

interaction has been qualitatively demonstrated through co-immunoprecipitation and

colocalization studies. To facilitate future quantitative studies, the following table outlines the

parameters that would be essential to determine.
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Parameter Description
Method of
Determination
(Proposed)

Expected Range
(Hypothetical)

Kd (ZMYND19 - α/β-

tubulin heterodimer)

Dissociation constant

for the interaction

between ZMYND19

and soluble tubulin

dimers.

Isothermal Titration

Calorimetry (ITC),

Surface Plasmon

Resonance (SPR),

Microscale

Thermophoresis

(MST)

nM to µM range

Kd (ZMYND19 -

Microtubules)

Dissociation constant

for the interaction

between ZMYND19

and polymerized

microtubules.

Microtubule co-

sedimentation assay,

Fluorescence-based

microscopy assays

nM to µM range

kon (ZMYND19 -

Microtubules)

Association rate

constant for the

binding of ZMYND19

to microtubules.

SPR, TIRF

microscopy-based

single-molecule

assays

104 - 106 M-1s-1

koff (ZMYND19 -

Microtubules)

Dissociation rate

constant for the

unbinding of

ZMYND19 from

microtubules.

SPR, TIRF

microscopy-based

single-molecule

assays

10-1 - 10-3 s-1

Stoichiometry

The molar ratio of

ZMYND19 to tubulin

in the bound complex.

ITC, Size Exclusion

Chromatography with

Multi-Angle Light

Scattering (SEC-

MALS)

1:1 or other

Key Interacting Partners of ZMYND19
Mass spectrometry-based proteomic analyses have identified several interacting partners of

ZMYND19, providing context to its cellular functions.
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Interacting Protein Cellular Function Experimental Evidence

α-Tubulin, β-Tubulin
Core components of

microtubules.
Co-immunoprecipitation[3]

MKLN1 (Muskelin 1)

Component of the CTLH E3

ubiquitin ligase complex.[1][4]

[5][6][7]

Co-immunoprecipitation[1]

MAEA (Macrophage

erythroblast attacher)

Component of the CTLH E3

ubiquitin ligase complex.[1]
Co-immunoprecipitation[1]

Raptor (Regulatory-associated

protein of mTOR)

Component of the mTORC1

complex.[1]
Co-immunoprecipitation[1]

RagA/C
Rag GTPases involved in

mTORC1 activation.[1]
Co-immunoprecipitation[1]

Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The

following sections provide detailed protocols for key experiments used to study the ZMYND19-

tubulin interaction.

Co-Immunoprecipitation of ZMYND19 and Tubulin
This protocol describes the co-immunoprecipitation of endogenous or overexpressed

ZMYND19 with tubulin from cell lysates, followed by detection via Western blotting.

Materials:

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Antibody against ZMYND19 (for immunoprecipitation)

Antibody against α-tubulin or β-tubulin (for Western blotting)

Control IgG antibody (isotype matched)

Protein A/G magnetic beads or agarose beads
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Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., SDS-PAGE sample buffer)

SDS-PAGE gels and Western blotting apparatus

Procedure:

Cell Lysis:

Culture cells to 80-90% confluency.

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (clarified lysate) to a new tube.

Immunoprecipitation:

Determine the protein concentration of the lysate.

Incubate a defined amount of protein lysate (e.g., 1 mg) with the anti-ZMYND19 antibody

or control IgG overnight at 4°C with gentle rotation.

Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4

hours at 4°C with gentle rotation.

Washing:

Pellet the beads by centrifugation or using a magnetic rack.

Discard the supernatant.

Wash the beads 3-5 times with 1 mL of cold wash buffer.
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Elution and Western Blotting:

After the final wash, remove all supernatant.

Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute

the protein complexes.

Separate the eluted proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane and perform Western blotting using an anti-

tubulin antibody to detect the co-immunoprecipitated tubulin. An anti-ZMYND19 antibody

should be used on a parallel blot to confirm the immunoprecipitation of the bait protein.

Microtubule Co-sedimentation Assay
This assay is used to determine if a protein binds to polymerized microtubules.

Materials:

Purified tubulin (e.g., from bovine brain)

General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

GTP (100 mM stock)

Taxol (10 mM stock in DMSO)

Cushion buffer (e.g., GTB with 60% glycerol)

Purified recombinant ZMYND19 protein

SDS-PAGE gels and Coomassie stain or Western blotting reagents

Procedure:

Microtubule Polymerization:

Resuspend purified tubulin in ice-cold GTB to a final concentration of 2-5 mg/mL.
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Add GTP to a final concentration of 1 mM.

Incubate at 37°C for 30 minutes to induce polymerization.

Add Taxol to a final concentration of 20 µM to stabilize the microtubules.

Incubate for another 15-30 minutes at 37°C.

Binding Reaction:

In separate tubes, mix a constant concentration of polymerized microtubules (e.g., 2 µM)

with increasing concentrations of purified ZMYND19 protein.

Include a control with ZMYND19 protein alone (no microtubules) to check for protein

precipitation.

Incubate the mixtures at room temperature for 30 minutes.

Sedimentation:

Layer each reaction mixture over a cushion of warm cushion buffer in an ultracentrifuge

tube.

Centrifuge at 100,000 x g for 30 minutes at 25°C.

Analysis:

Carefully collect the supernatant from the top of the cushion.

Aspirate the remaining supernatant and the cushion.

Resuspend the pellet (containing microtubules and bound proteins) in SDS-PAGE sample

buffer.

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by

Coomassie staining or Western blotting for ZMYND19. The amount of ZMYND19 in the

pellet fraction indicates its binding to microtubules.
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Signaling Pathways and Cellular Processes
Regulation of mTORC1 Signaling
ZMYND19, along with its interacting partner MKLN1, acts as a negative regulator of the

mTORC1 signaling pathway.[1][4][5][6][7] Both proteins are substrates of the CTLH E3 ubiquitin

ligase complex.[1] Upon accumulation (e.g., following inhibition of the CTLH complex),

ZMYND19 and MKLN1 associate with the lysosomal membrane where they bind to Raptor, a

key component of the mTORC1 complex, and the RagA/C GTPases.[1] This interaction inhibits

the late stages of mTORC1 activation.[1]

Lysosome

mTORC1 Raptor

RagA/C

mTORC1 Substrates
(e.g., S6K, 4E-BP1)

Phosphorylation

ZMYND19/MKLN1
Complex

inhibition

CTLH E3 Ligase

ZMYND19Ubiquitination

MKLN1

Ubiquitination

Ubiquitin/
Proteasome

System

Degradation

Degradation
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ZMYND19 in mTORC1 Signaling

Potential Role in Dynein Pre-assembly
While a direct role for ZMYND19 in dynein pre-assembly has not been definitively established,

its paralog, ZMYND10, is a known dynein axonemal assembly factor (DNAAF).[8][9][10]

ZMYND10 acts as a co-chaperone, facilitating the maturation of dynein heavy chains in the

cytoplasm before their transport into the cilia.[8] Given the sequence similarity and shared
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MYND domain, it is plausible that ZMYND19 may have a similar or complementary role in

certain cellular contexts.
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Hypothetical Role of ZMYND19 in Dynein Pre-assembly

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the interaction between

ZMYND19 and tubulin.
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Workflow for Studying ZMYND19-Tubulin Interaction

Conclusion and Future Directions
The interaction between ZMYND19 and tubulin is a critical area of investigation with the

potential to uncover novel mechanisms of cytoskeletal regulation and its intersection with

cellular signaling. While the direct binding has been established, the field currently lacks

quantitative data to fully characterize this interaction. Future research should focus on

determining the binding affinity and kinetics of the ZMYND19-tubulin interaction using

biophysical techniques. Elucidating the precise structural details of the ZMYND19 MYND

domain in complex with tubulin through X-ray crystallography or cryo-electron microscopy will

provide invaluable insights for structure-based drug design. Furthermore, delineating the
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specific role of ZMYND19 in dynein pre-assembly, in parallel to ZMYND10, will clarify its

function in ciliopathies and other related disorders. A deeper understanding of how the

ZMYND19-tubulin interaction is regulated and how it influences microtubule dynamics will pave

the way for novel therapeutic interventions targeting a range of diseases, from cancer to

developmental disorders.
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[https://www.benchchem.com/product/b398368#interaction-of-zmynd19-with-tubulin-and-
microtubules]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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